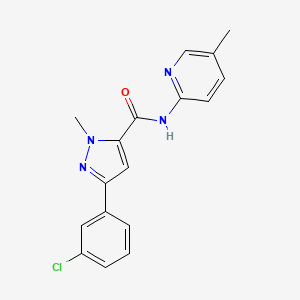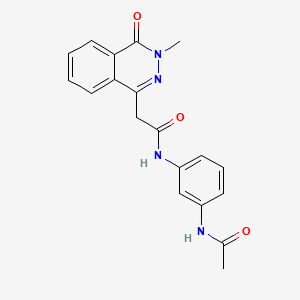
2-(4-nitro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-nitro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone is a synthetic organic compound that features both an indole and a morpholine moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone typically involves multi-step organic reactions. One possible route could involve the nitration of an indole derivative followed by coupling with a morpholine derivative under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens or nitrating agents.
Major Products Formed
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the substituent, various substituted indole derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules.
Biology
It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Compounds with indole and morpholine moieties are often explored for their therapeutic potential.
Industry
The compound can be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-nitro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone would depend on its specific biological target. Generally, compounds with indole moieties can interact with various enzymes and receptors in the body, potentially inhibiting or activating specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-nitro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone
- 2-(4-amino-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone
- 2-(4-chloro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone
Uniqueness
The presence of both a nitro group and a morpholine moiety in the same molecule can impart unique chemical and biological properties, making it a compound of interest for further research.
Eigenschaften
Molekularformel |
C20H19N3O4 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
2-(4-nitroindol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone |
InChI |
InChI=1S/C20H19N3O4/c24-20(22-11-12-27-19(13-22)15-5-2-1-3-6-15)14-21-10-9-16-17(21)7-4-8-18(16)23(25)26/h1-10,19H,11-14H2 |
InChI-Schlüssel |
STEZILOBEXGAAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1C(=O)CN2C=CC3=C2C=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B14934897.png)
![N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-4-fluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B14934901.png)


![N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B14934913.png)
![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B14934917.png)

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14934932.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14934939.png)

![1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide](/img/structure/B14934962.png)
![ethyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14934965.png)
![Methyl 2-({3-[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B14934971.png)
![N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)glycylglycine](/img/structure/B14934986.png)
